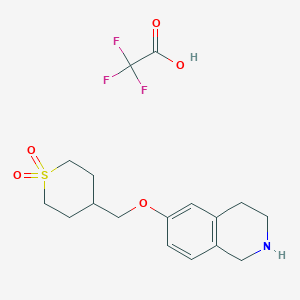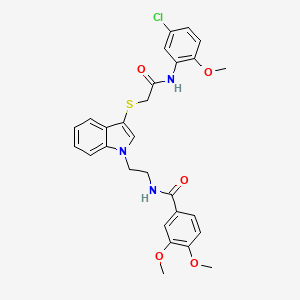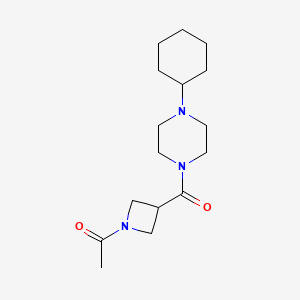![molecular formula C16H14N2O3 B2782674 methyl 4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}benzoate CAS No. 2309568-85-0](/img/structure/B2782674.png)
methyl 4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-6-carbonyl)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The specific structure of this compound includes a pyrrolo[3,4-b]pyridine core, which is a fused bicyclic system containing nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}benzoate typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of appropriate precursors to form the pyrrolo[3,4-b]pyridine core. This can be achieved through methods such as cycloaddition reactions or ring-closing metathesis. The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control. For example, the use of palladium catalysts in cross-coupling reactions can facilitate the formation of the desired heterocyclic structure. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-6-carbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile involved.
Applications De Recherche Scientifique
Methyl 4-(6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-6-carbonyl)benzoate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study the interactions of heterocyclic compounds with biological targets, such as enzymes or receptors.
Medicine: The compound has potential applications in drug discovery and development. Its structure may be modified to create new pharmaceuticals with improved efficacy and safety profiles.
Industry: In the materials science field, the compound can be used to develop new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of methyl 4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity. For example, it may inhibit an enzyme’s activity by binding to its active site or alter a receptor’s function by interacting with its binding pocket. The exact pathways involved depend on the specific biological context and the compound’s structural modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine: This compound shares the pyrrolo[3,4-b]pyridine core but lacks the benzoate ester group.
1H-pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar fused ring system but different nitrogen positioning.
6,7-dihydro-5H-cyclopenta[b]pyridin-5-one: A related compound with a different ring structure and functional groups.
Uniqueness
Methyl 4-(6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-6-carbonyl)benzoate is unique due to its specific combination of functional groups and ring structure. This uniqueness allows it to interact with biological targets in ways that similar compounds may not. Its ester group, for example, can be hydrolyzed to release the active carboxylic acid, providing additional versatility in its applications.
Propriétés
IUPAC Name |
methyl 4-(5,7-dihydropyrrolo[3,4-b]pyridine-6-carbonyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-21-16(20)12-6-4-11(5-7-12)15(19)18-9-13-3-2-8-17-14(13)10-18/h2-8H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEGELGRFCDMGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CC3=C(C2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-nitrophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2782594.png)
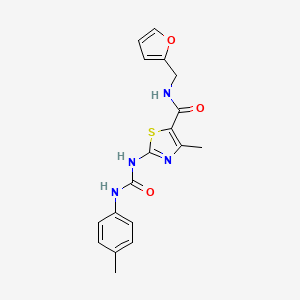
![1-[4-Methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2782596.png)
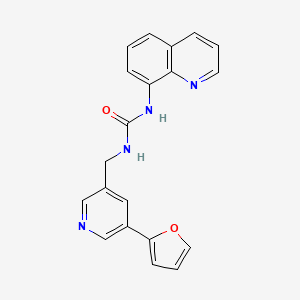
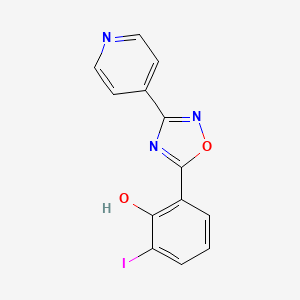
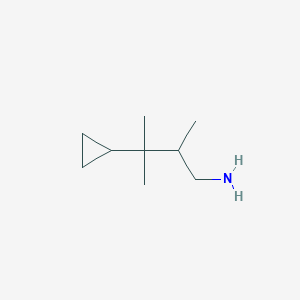
![1-(2,5-Dichlorophenyl)-2-oxo-N-[2-(prop-2-enoylamino)ethyl]pyrrolidine-3-carboxamide](/img/structure/B2782604.png)
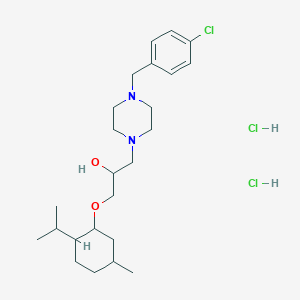
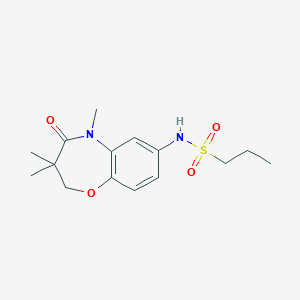
![6-chloro-5,7-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2782610.png)
